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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B15545157

Audience: Researchers, scientists, and drug development professionals.

Introduction: YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC)
designed to degrade Cyclin-Dependent Kinase 6 (CDK®6).[1][2][3][4] It functions by linking
CDKG®6 to the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the ubiquitination and
subsequent proteasomal degradation of CDK6.[2][5] This mechanism leads to the inhibition of
retinoblastoma (RB) protein phosphorylation and downregulation of the transcription factor
FOXML1.[1][3][6] Preclinical studies have demonstrated its efficacy in mouse xenograft models
of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), including
models resistant to tyrosine kinase inhibitors (TKIs).[5][6][7][8]

These notes provide a summary of reported dosages, experimental protocols, and the
underlying signaling pathway for the use of YX-2-107 in mouse xenograft studies.

Data Presentation: In Vivo Efficacy and Dosing

The following tables summarize the quantitative data from preclinical mouse xenograft studies
involving YX-2-107.

Table 1: Pharmacokinetic Profile of YX-2-107 in Mice
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Administration

Animal Model Dosage Key Findings Reference
Route
Cmax: 741 nM;
Cleared from
plasma after 4
) ) hours. Plasma
10 mg/kg (single Intraperitoneal

C57BL/6j Mice
dose)

(i.p.)

exposure is ~4-
fold higher than
CDK6
degradation IC50
at 6 hours.

[1]E31[416]

Table 2: Efficacy Studies of YX-2-107 in Ph+ ALL Xenograft Models
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. Administrat
Animal . Key
Xenograft Dosage ion Route & Reference
Model Outcomes
Schedule
Suppressed
proliferation
of Ph+ ALL
cells;
Reduced S-
) phase cells;
i.p., once
NRG-SGMS3 Ph+ ALL ) Decreased
) 150 mg/kg daily for 3 [11[3]114]
Mice Cells phospho-RB
days
and FOXM1
expression;
Induced
selective
CDK®6
degradation.
Markedly
TKI-resistant suppressed
Ph+ ALL 25 mg/kg or i.p., twice eripheral
NSG Mice ) 99 p- PETP [6]
(Patient- 50 mg/kg daily blood
Derived) leukemia
burden.
) As effective
i.p., once _
_ _ or superior to
Ph+ ALL daily or twice S
] ) 125 or 150 ] palbociclib in
NSG Mice (Patient- daily (at half- ] [6]
] mg/kg suppressing
Derived) dose) for 10 )
leukemia
days
burden.

Table 3: Toxicity Study of YX-2-107
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Administration .
. Toxicity
Animal Model Dosage Route & Reference

Findings
Schedule

No signs of
distress or
weight loss. No
significant
changes in bone
marrow
stem/progenitor
o i.p., daily for 10 cells or B-cell
C57BL/6j Mice 150 mg/kg ] [6]
consecutive days  precursors.
Normal
peripheral blood
counts, except
for a moderate
increase in
platelets and

reticulocytes.

Experimental Protocols

Protocol 1: Preparation of YX-2-107 for In Vivo Administration

This protocol describes the formulation of YX-2-107 for intraperitoneal injection in mice.
Materials:

e YX-2-107 powder

e Dimethyl sulfoxide (DMSO)

o Kolliphor® P 188 (or other suitable Cremophor)

e Phosphate-buffered saline (PBS), sterile

o Sterile, pyrogen-free vials and syringes
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Formulation Method (as reported in studies):[6]

Prepare a stock solution of YX-2-107 in DMSO.

For the final injection volume, prepare a vehicle solution consisting of Kolliphor, PBS, and
DMSO in a 20:70:10 ratio.

Add the appropriate volume of the YX-2-107 stock solution to the vehicle to achieve the
desired final concentration (e.g., for a 50 mg/kg dose).

Ensure the final solution is a homogenous suspension before drawing into the syringe for
injection.

Note: An alternative general-purpose vehicle suggested for compounds with similar properties
is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Always perform small-scale
solubility and stability tests before preparing large batches.

Protocol 2: Ph+ ALL Xenograft Model Establishment and Treatment

This protocol outlines a general procedure for establishing a patient-derived xenograft (PDX)

model and subsequent treatment with YX-2-107.

Materials & Animals:

Immunodeficient mice (e.g., NSG or NRG-SGM3)
Viable primary Ph+ ALL patient cells

Sterile PBS or appropriate cell injection medium
Prepared YX-2-107 formulation

Calipers for tumor measurement (if applicable)

Flow cytometry reagents for monitoring leukemia burden (e.g., anti-human CD19, CD10
antibodies)

Methodology:
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o Cell Implantation: Inject immunodeficient mice (e.g., NSG) intravenously or intraperitoneally
with primary human Ph+ ALL cells.

e Leukemia Engraftment Monitoring: Monitor the engraftment and progression of leukemia by
analyzing peripheral blood samples at regular intervals (e.g., weekly). Use flow cytometry to
guantify the percentage of human leukemic cells (e.g., hCD19+/hCD10+).[6]

o Treatment Initiation: Once the leukemia burden reaches a predetermined threshold (e.g.,
>1% in peripheral blood), randomize the mice into treatment and control groups.

e Drug Administration:

o Treatment Group: Administer YX-2-107 via intraperitoneal injection at the desired dose
and schedule (e.g., 50 mg/kg, twice daily).[6]

o Vehicle Control Group: Administer an equivalent volume of the vehicle solution on the
same schedule.

» Efficacy Assessment:
o Continue to monitor peripheral blood leukemia burden throughout the treatment period.[6]

o At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) for
downstream analysis.

o Assess the percentage of S-phase cells, levels of phospho-RB and FOXM1, and
CDK6/CDK4 protein levels via flow cytometry or western blot to confirm the mechanism of
action.[5][6]

» Toxicity Monitoring: Monitor mice daily for signs of toxicity, including weight loss, changes in
behavior, or ruffled fur.

Visualizations: Signaling Pathway and Experimental
Workflow

Mechanism of Action: YX-2-107 PROTAC
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Caption: Mechanism of YX-2-107 leading to CDK6 degradation and cell cycle arrest.
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Experimental Workflow: Xenograft Study

Start:
Immunodeficient Mice
(e.g., NSG)

Implant Human
Ph+ ALL Cells

i

Monitor Leukemia Engraftment
(Weekly Peripheral Blood
Flow Cytometry)

YX-2-107 (i.p.)
(e.g., 50mg/kg, BID)

Endpoint Analysis

Assess#ents

Bone Marrow & Spleen:

Leukemia Burden - Cell Cycle (S-Phase) i BZZXI\CI:/Z; ht
(Peripheral Blood) - pPRB / FOXML1 Levels ody Welg
- Clinical Signs

- CDK6 Degradation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15545157?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Workflow for a typical YX-2-107 efficacy study in a mouse xenograft model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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